An In-depth Technical Guide on the Core Basic Properties of N-(2-benzoyl-4-chlorophenyl)benzamide
An In-depth Technical Guide on the Core Basic Properties of N-(2-benzoyl-4-chlorophenyl)benzamide
Introduction
N-(2-benzoyl-4-chlorophenyl)benzamide is a diarylketone and a benzamide derivative. While not a widely marketed pharmaceutical agent itself, its core structure is of significant interest in medicinal chemistry. This compound and its analogs are primarily recognized as crucial intermediates in the synthesis of various pharmacologically active molecules.[1][2] The benzophenone moiety is a versatile scaffold found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] This guide provides a comprehensive overview of the fundamental properties of N-(2-benzoyl-4-chlorophenyl)benzamide, focusing on its synthesis, characterization, and the chemical principles that underpin its utility in drug discovery and development.
Physicochemical Properties
The physicochemical properties of N-(2-benzoyl-4-chlorophenyl)benzamide are foundational to its handling, reactivity, and potential biological interactions. A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)benzamide | - |
| CAS Number | 21259-25-6 | [4] |
| Molecular Formula | C20H14ClNO2 | [4] |
| Molecular Weight | 335.78 g/mol | [4] |
| Appearance | Predicted to be a white to off-white solid | [5] |
| Melting Point | Not explicitly available in literature | - |
| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | [5] |
| LogP (Predicted) | Not explicitly available, but related structures suggest a value indicating lipophilicity. | [5] |
Synthesis and Chemical Reactivity
The synthesis of N-(2-benzoyl-4-chlorophenyl)benzamide typically involves the acylation of an aminobenzophenone precursor.[6] The most common precursor is 2-amino-5-chlorobenzophenone, a key starting material in the synthesis of several benzodiazepines, including diazepam and lorazepam.[7][8]
Synthetic Pathway Overview
The general synthetic route involves the reaction of 2-amino-5-chlorobenzophenone with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This is a classic example of a Schotten-Baumann reaction.
Caption: Synthetic pathway for N-(2-benzoyl-4-chlorophenyl)benzamide.
Detailed Experimental Protocol: Synthesis of N-(2-benzoyl-4-chlorophenyl)benzamide
This protocol describes a general laboratory procedure for the synthesis of the title compound.
Materials:
-
2-amino-5-chlorobenzophenone
-
Benzoyl chloride
-
Anhydrous toluene
-
Triethylamine or pyridine
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous toluene.
-
Add triethylamine or pyridine (1.1 equivalents) to the solution to act as a base.
-
Slowly add benzoyl chloride (1.05 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-benzoyl-4-chlorophenyl)benzamide.
Analytical Characterization
The identity and purity of synthesized N-(2-benzoyl-4-chlorophenyl)benzamide are confirmed using a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of N-(2-benzoyl-4-chlorophenyl)benzamide and for monitoring reaction progress.[10] A typical reverse-phase HPLC method would be employed.
HPLC Method Parameters:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.[11]
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons: A complex multiplet in the range of δ 7.2-8.0 ppm, integrating to 13 protons.
-
Amide Proton (N-H): A broad singlet typically observed between δ 9.0-10.0 ppm. The chemical shift of this proton can be highly dependent on concentration and solvent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural elucidation. The expected molecular ion peak [M+H]⁺ would be at m/z 336.08.
Pharmacological Relevance and Potential Applications
While N-(2-benzoyl-4-chlorophenyl)benzamide itself is not a known therapeutic agent, the benzophenone scaffold is present in many biologically active compounds.[12] Benzophenone derivatives have been investigated for a wide range of pharmacological activities, including:
-
Anti-inflammatory and Analgesic Effects: Some benzophenone derivatives exhibit anti-inflammatory properties.[13]
-
Anticancer Activity: Certain benzophenones have shown cytotoxic effects against various cancer cell lines.[3]
-
Antiviral Activity: The benzophenone nucleus has been incorporated into molecules with inhibitory activity against viruses such as HIV-1 reverse transcriptase.[14]
-
Central Nervous System (CNS) Activity: As a precursor to benzodiazepines, the core structure is fundamental to a class of drugs with anxiolytic, sedative, and muscle relaxant properties.[15]
The pharmacological profile of N-(2-benzoyl-4-chlorophenyl)benzamide has not been extensively studied. However, its structural similarity to known bioactive molecules suggests that it could serve as a scaffold for the development of new therapeutic agents.
Caption: Relationship of N-(2-benzoyl-4-chlorophenyl)benzamide to pharmacologically active classes.
Safety and Handling
As with any chemical compound in a research setting, N-(2-benzoyl-4-chlorophenyl)benzamide should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[17] Handle in a well-ventilated area or a fume hood.[16]
-
Storage: Store in a tightly closed container in a cool, dry place.[16]
-
Toxicity: While specific toxicity data for this compound is limited, related benzamides and chlorophenyl compounds may cause skin, eye, and respiratory irritation.[18][19]
Conclusion
N-(2-benzoyl-4-chlorophenyl)benzamide is a chemically significant molecule, primarily valued for its role as a synthetic intermediate in the preparation of more complex, pharmacologically active compounds. Its basic properties are dictated by the presence of the benzophenone and benzamide functional groups. A thorough understanding of its synthesis, characterization, and chemical reactivity is essential for researchers and scientists working in the field of drug discovery and development. Further investigation into the direct biological activities of this compound and its close analogs may reveal novel therapeutic opportunities.
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